(2-nitroanilino)azanium;chloride
Description
(2-Nitroanilino)azanium; chloride is a quaternary ammonium salt characterized by a 2-nitroaniline substituent attached to an azanium (NH₃⁺) group, with chloride as the counterion. The nitro group in the ortho position (2-nitro) on the aniline ring introduces steric hindrance and electronic effects, influencing reactivity and solubility . Azanium chloride salts, in general, exhibit high polarity and water solubility due to their ionic nature, making them useful in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(2-nitroanilino)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBVSAYUSFHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N[NH3+])[N+](=O)[O-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3034-19-3 (Parent) | |
| Record name | Hydrazine, (o-nitrophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-87-4 | |
| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (o-nitrophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthesis of 2-Nitroaniline
Methodology :
Aniline is nitrated using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C. The nitro group predominantly substitutes the ortho position (~30% yield) due to steric and electronic effects. The crude product is isolated via vacuum filtration and recrystallized from ethanol.
Limitations :
Formation of the Hydrochloride Salt
Procedure :
2-Nitroaniline (10 g, 0.072 mol) is dissolved in warm ethanol (50 mL), and concentrated HCl (12 M, 6 mL) is added dropwise. The mixture is cooled to 0°C, inducing crystallization. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Yield : 85–90%
Purity : ≥98% (HPLC).
Nitration of Protected Aniline Derivatives
To enhance ortho-selectivity, the amine group is often protected prior to nitration.
Acetanilide Route
Steps :
-
Acetylation : Aniline (93 g, 1 mol) is acetylated with acetic anhydride (1.2 eq) in glacial acetic acid at 80°C for 2 h, yielding acetanilide (96% yield).
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Nitration : Acetanilide is nitrated with fuming HNO₃ (1.5 eq) in H₂SO₄ at 0–5°C. The para -nitroacetanilide dominates (~75%), but ortho-substitution can be promoted using HNO₃/Ac₂O mixtures.
-
Hydrolysis : The nitroacetanilide is refluxed with 20% NaOH (2 h), yielding 2-nitroaniline.
-
Salt Formation : The free base is treated with HCl as in Section 1.2.
Advantages :
Formylation-Nitration-Hydrolysis Strategy
Adapted from patents for chloro-nitroanilines, this method leverages formic acid for temporary protection.
Experimental Protocol
-
Formylation :
-
Nitration :
-
Hydrolysis :
Adaptation for 2-Nitroaniline Hydrochloride :
Replacing 3-chloroaniline with aniline and adjusting nitration conditions could yield 2-nitroaniline. Subsequent HCl treatment would generate the target compound.
Challenges :
-
Competition between ortho/para nitration requires precise stoichiometry.
Industrial-Scale Production Insights
Patents highlight safety and yield optimization:
Key Parameters (from CN102070466A )
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitration Temperature | -5–10°C | Prevents decomposition |
| HNO₃:Ac₂O Ratio | 1:1.3–1.5 | Enhances selectivity |
| Hydrolysis Time | 1–1.5 h (reflux) | Completes deprotection |
Scale-Up Considerations :
Analytical Characterization
Critical Data for 2-Nitroaniline Hydrochloride :
-
UV-Vis (λmax) : 268 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in methanol.
-
¹H NMR (DMSO-d₆) : δ 8.20 (d, 1H, Ar-H), 7.85 (t, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 5.10 (s, 3H, NH₃⁺).
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Protonation | 85–90 | 98 | Moderate |
| Acetanilide Route | 62–68 | 97 | High |
| Formylation Strategy | 78–84* | 98.5* | High |
*Data extrapolated from chloro-analogue synthesis.
Trade-Offs :
-
Direct Protonation is simple but suffers from low nitration selectivity.
-
Acetanilide Route balances yield and scalability but adds synthetic steps.
-
Formylation-Nitration offers high purity but requires hazardous reagents (Ac₂O).
Chemical Reactions Analysis
Types of Reactions: (2-nitroanilino)azanium;chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under appropriate conditions.
Major Products Formed:
Reduction: The major product is 2-aminophenylhydrazine.
Substitution: The products depend on the substituent introduced, such as 2-aminophenyl derivatives.
Scientific Research Applications
(2-nitroanilino)azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-nitroanilino)azanium;chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of (2-Nitroanilino)azanium; Chloride and Analogues
Key Observations :
- Electronic Effects: The nitro group in (2-nitroanilino)azanium; chloride is a strong electron-withdrawing group, reducing electron density on the aromatic ring compared to non-nitrated analogues like choline chloride. This enhances stability but reduces nucleophilic reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Solubility: The ionic nature of (2-nitroanilino)azanium; chloride grants it higher water solubility compared to neutral nitroaniline derivatives (e.g., 4-nitroaniline) .
- Thermal Stability : Azanium salts like choline chloride exhibit high thermal stability (>300°C), whereas nitroaromatic compounds (e.g., 5-chloro-2-nitroaniline) decompose at lower temperatures due to nitro group instability .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining temperatures below 60°C during nitro reduction prevents over-reduction to undesired byproducts .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) by removing unreacted nitroaniline .
- Acid Concentration : Using concentrated HCl (≥37%) ensures complete protonation of the amine group .
How does the structural configuration of this compound influence its biological activity compared to other guanidine derivatives?
Advanced Research Focus
The compound’s bioactivity stems from its nitro group and cationic azanium moiety, which differ from simpler guanidines (e.g., aminoguanidine):
- Antimicrobial Activity : The nitro group enhances electron-withdrawing effects, increasing membrane penetration in Gram-negative bacteria .
- Anticancer Mechanisms : Compared to benzylguanidine, the nitroanilino group enables redox cycling, generating reactive oxygen species (ROS) in cancer cells .
- Structure-Activity Relationships (SAR) : Computational docking studies suggest the chloride counterion stabilizes interactions with DNA gyrase, a bacterial target .
Q. Comparative Data :
| Compound | Key Structural Feature | IC₅₀ (Antimicrobial) | ROS Generation (Cancer Cells) |
|---|---|---|---|
| (2-Nitroanilino)azanium;Cl | Nitro + Azanium | 12 µM | 2.5-fold increase |
| Aminoguanidine | Simple guanidine | >100 µM | Not significant |
| Benzylguanidine | Aromatic + guanidine | 45 µM | 1.8-fold increase |
What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Q. Methodological Guidance
- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: monoclinic space group (e.g., P21), unit cell dimensions (a=10.94 Å, b=10.47 Å, c=13.32 Å) .
- FT-IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and nitro group vibrations (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) .
- NMR Analysis : ¹H NMR in D₂O shows aromatic protons at δ 7.2–7.8 ppm and azanium NH₃⁺ at δ 5.1 ppm .
- UV-Vis Spectroscopy : λmax at 235 nm (π→π* transition) and 288 nm (n→π* of nitro group) .
What are the common challenges in maintaining the stability of this compound under various experimental conditions, and how can they be mitigated?
Q. Experimental Design Focus
- Hydrolysis in Aqueous Media : The nitro group undergoes slow hydrolysis at pH >6. Mitigation: Store solutions at pH 4–6 and -20°C .
- Light Sensitivity : UV exposure degrades the nitroanilino moiety. Use amber glassware and minimize light exposure during handling .
- Thermal Decomposition : Above 60°C, the compound decomposes via denitration. Conduct reactions under nitrogen to suppress radical pathways .
Q. Stability Data :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 7.4, 25°C | Hydrolysis | 48 hours |
| pH 5.0, 25°C | Negligible | >30 days |
| 60°C, dry | Denitration | 2 hours |
How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?
Q. Advanced Mechanistic Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity. The LUMO (-1.8 eV) indicates nitro group reduction potential .
- Molecular Dynamics (MD) Simulations : Model interactions with bacterial membranes (e.g., E. coli lipid A) to study penetration kinetics .
- Docking Studies (AutoDock Vina) : Screen against cytochrome P450 enzymes to assess metabolic pathways. Binding energy ≤-7.0 kcal/mol suggests strong inhibition .
Case Study :
MD simulations reveal that the azanium group forms hydrogen bonds with phospholipid headgroups, enhancing membrane disruption. This aligns with experimental MIC values against drug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
